molecular formula C10H4Cl5NO B1679279 Pentachloropseudilin CAS No. 69640-38-6

Pentachloropseudilin

Cat. No.: B1679279
CAS No.: 69640-38-6
M. Wt: 331.4 g/mol
InChI Key: FBRLLYYPGGXCKT-UHFFFAOYSA-N
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Description

Pentachloropseudilin is a halogenated phenylpyrrole derivative first identified in 1978 from the bacterium Actinoplanes sp. ATCC 33002 . It is known for its potent biological activities, including antibacterial and antifungal properties . The compound has garnered significant interest due to its unique structure and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachloropseudilin can be synthesized through a series of halogenation reactions. The primary synthetic route involves the chlorination of a phenylpyrrole precursor using reagents such as chlorine gas or sodium hypochlorite under controlled conditions . The reaction typically requires a solvent like methanol and is carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Actinoplanes sp. ATCC 33002, followed by extraction and purification . The fermentation process is optimized to maximize the yield of the compound, and the extraction is typically performed using organic solvents such as ethyl acetate. The final product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) .

Chemical Reactions Analysis

Types of Reactions

Pentachloropseudilin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and reduced forms of this compound .

Properties

CAS No.

69640-38-6

Molecular Formula

C10H4Cl5NO

Molecular Weight

331.4 g/mol

IUPAC Name

2,4-dichloro-6-(3,4,5-trichloro-1H-pyrrol-2-yl)phenol

InChI

InChI=1S/C10H4Cl5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H

InChI Key

FBRLLYYPGGXCKT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl

Appearance

Solid powder

69640-38-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pentachloropseudilin;  PClP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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